![molecular formula C16H15NO6 B2766844 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid CAS No. 2287318-76-5](/img/structure/B2766844.png)
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, also known as AMPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of furan-3-carboxylic acid and has a unique chemical structure that makes it a promising candidate for a variety of research purposes.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and insulin secretion. Additionally, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase insulin secretion in pancreatic beta cells, which could have potential applications in the treatment of diabetes. Additionally, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid in lab experiments is its unique chemical structure, which allows for the investigation of specific biological processes. Additionally, the synthesis method for 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been optimized to produce high yields of pure compound, making it a reliable and efficient tool for research. However, one limitation of using 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, which could have potential therapeutic applications. Additionally, further investigation of the mechanism of action of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid could lead to a better understanding of its potential uses in various biological processes. Finally, research into the potential toxicity of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid could help to determine its safety for use in various experiments.
Synthesis Methods
The synthesis of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid involves the reaction of furan-3-carboxylic acid with acetic anhydride and phenyl isocyanate. The resulting product is then treated with methanol and hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, making it a reliable and efficient process for obtaining this molecule.
Scientific Research Applications
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been used in a wide range of scientific research studies, including biochemistry, pharmacology, and medicinal chemistry. Its unique chemical structure makes it a valuable tool for investigating various biological processes, such as enzyme inhibition and protein-protein interactions. Additionally, 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
4-acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-9(18)12-10(2)23-14(13(12)15(19)20)17-16(21)22-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASIXZPCMFNWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.